molecular formula C12H18N2 B1519223 1-N-cyclopentyl-1-N-methylbenzene-1,2-diamine CAS No. 1094917-98-2

1-N-cyclopentyl-1-N-methylbenzene-1,2-diamine

Cat. No. B1519223
CAS RN: 1094917-98-2
M. Wt: 190.28 g/mol
InChI Key: CIERFURFTWJJLF-UHFFFAOYSA-N
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Description

“1-N-cyclopentyl-1-N-methylbenzene-1,2-diamine” is an organic compound that contains two amine groups, a cyclopentyl group, and a benzene ring . It has a molecular weight of 190.29 . The compound is also known as CPMD or PCD.


Molecular Structure Analysis

The InChI code for “1-N-cyclopentyl-1-N-methylbenzene-1,2-diamine” is 1S/C12H18N2/c1-14(10-6-2-3-7-10)12-9-5-4-8-11(12)13/h4-5,8-10H,2-3,6-7,13H2,1H3 . This indicates that the compound has a cyclopentyl group and a methyl group attached to the nitrogen atoms of a 1,2-diaminobenzene.


Physical And Chemical Properties Analysis

“1-N-cyclopentyl-1-N-methylbenzene-1,2-diamine” is a liquid at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.

Scientific Research Applications

Synthesis of Benzimidazoles

One of the prominent applications of 1-N-cyclopentyl-1-N-methylbenzene-1,2-diamine is in the one-pot synthesis of benzimidazoles . Benzimidazoles are heterocyclic compounds with a wide range of applications, including as pharmaceuticals, corrosion inhibitors, and organic light-emitting diodes (OLEDs). The one-pot synthesis approach is valued for its efficiency and the potential to generate diverse benzimidazole derivatives.

Pharmaceutical Intermediates

This compound serves as an intermediate in the total synthesis of the angiotensin II receptor antagonist, telmisartan . Telmisartan is a medication used in the management of hypertension. The ability to synthesize such intermediates is crucial for developing cost-effective and scalable production methods for pharmaceuticals.

Organic Synthesis

The diamine is utilized in the preparation of 1-methyl-1H-benzimidazole-2(3H)-thione , a compound that has applications in organic synthesis. This showcases the compound’s role in the synthesis of complex organic molecules, which can be further used in various chemical reactions and as building blocks for more intricate structures.

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The compound’s hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

2-N-cyclopentyl-2-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14(10-6-2-3-7-10)12-9-5-4-8-11(12)13/h4-5,8-10H,2-3,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIERFURFTWJJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-cyclopentyl-1-N-methylbenzene-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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